molecular formula C14H10ClNS B1607622 5-Chloro-2-(phenylthio)-indole CAS No. 227803-36-3

5-Chloro-2-(phenylthio)-indole

Cat. No.: B1607622
CAS No.: 227803-36-3
M. Wt: 259.8 g/mol
InChI Key: PUOGNLZBXIYRQV-UHFFFAOYSA-N
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Description

5-Chloro-2-(phenylthio)-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorine atom at the 5th position and a phenylthio group at the 2nd position of the indole ring. Indoles are significant in various fields, including medicinal chemistry, due to their biological activities and structural diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(phenylthio)-indole typically involves the reaction of 5-chloro-2-nitroaniline with thiophenol. The process begins with the formation of sodium thiophenolate from thiophenol using sodium hydride in dimethylformamide. This intermediate then reacts with 5-chloro-2-nitroaniline to form the desired product. The reaction is usually carried out under reflux conditions for several hours, followed by aqueous work-up and recrystallization to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the process may be modified to minimize the generation of hazardous waste and improve the overall efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(phenylthio)-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-2-(phenylthio)-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(phenylthio)-indole involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with enzymes and receptors, modulating their activity. The chlorine atom may also play a role in enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(methylthio)-indole
  • 5-Chloro-2-(ethylthio)-indole
  • 5-Chloro-2-(benzylthio)-indole

Uniqueness

5-Chloro-2-(phenylthio)-indole is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. Compared to its analogs with different alkylthio groups, the phenylthio group enhances the compound’s stability and reactivity. Additionally, the chlorine atom at the 5th position contributes to its unique electronic and steric characteristics, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-2-phenylsulfanyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNS/c15-11-6-7-13-10(8-11)9-14(16-13)17-12-4-2-1-3-5-12/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOGNLZBXIYRQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376615
Record name 5-Chloro-2-(phenylthio)-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227803-36-3
Record name 5-Chloro-2-(phenylthio)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227803-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(phenylthio)-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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